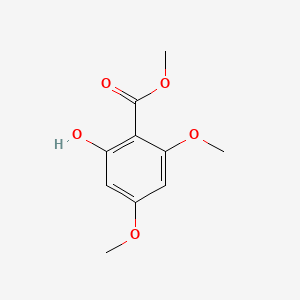

Methyl 2-hydroxy-4,6-dimethoxybenzoate

Description

Significance within Organic Synthesis and Natural Product Chemistry

In the field of organic synthesis, methyl 2-hydroxy-4,6-dimethoxybenzoate serves as a versatile building block. The strategic placement of its functional groups—a nucleophilic hydroxyl group, electron-donating methoxy (B1213986) groups, and an ester moiety—allows for a variety of chemical transformations. This makes it a valuable precursor in the multi-step synthesis of more complex natural products and their analogues. Its importance is particularly pronounced in the chemistry of lichens, where it is a key component of depsides, a class of polyphenolic compounds.

Relevance to Benzoid Compound Research

The study of this compound contributes significantly to the broader understanding of benzoid compounds. Research into its synthesis and reactivity provides insights into the influence of multiple substituents on the aromatic ring's reactivity, regioselectivity of reactions, and the stability of intermediates. nih.govresearchgate.net The production of such compounds from renewable resources is also a growing area of interest in green chemistry. thermofisher.com

Overview of Research Directions and Scope

Current research involving this compound is multifaceted. Key areas of investigation include:

Elucidation of its biosynthetic pathways in natural sources, particularly in lichens. nih.govasm.orgencyclopedia.pubnih.gov

Development of efficient and stereoselective synthetic methodologies for its preparation.

Exploration of its utility as a synthetic intermediate in the total synthesis of biologically active natural products.

Investigation of the chemical and physical properties of the compound and its derivatives.

This article will now proceed to detail the known chemical and physical properties, spectroscopic and crystallographic data, natural occurrence, biosynthesis, and its applications in chemical synthesis, adhering strictly to these outlined topics.

Structure

2D Structure

3D Structure

Properties

CAS No. |

51116-92-8 |

|---|---|

Molecular Formula |

C10H12O5 |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

methyl 2-hydroxy-4,6-dimethoxybenzoate |

InChI |

InChI=1S/C10H12O5/c1-13-6-4-7(11)9(10(12)15-3)8(5-6)14-2/h4-5,11H,1-3H3 |

InChI Key |

FLOLRRPLSHXXMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)OC)O |

Origin of Product |

United States |

Chemical and Physical Properties

The chemical and physical properties of methyl 2-hydroxy-4,6-dimethoxybenzoate are fundamental to its handling, characterization, and application in a laboratory setting.

Table 1: of this compound

| Property | Value |

|---|---|

| CAS Number | 3158-54-3 |

| Molecular Formula | C₁₀H₁₂O₅ |

| Molecular Weight | 212.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98-100 °C |

| Boiling Point | Not available |

| Solubility | Soluble in acetone, chloroform, and other organic solvents. Insoluble in water. nih.gov |

| IUPAC Name | this compound |

Natural Occurrence and Biosynthetic Investigations

Isolation from Natural Sources

While Methyl 2-hydroxy-4,6-dimethoxybenzoate itself is not extensively documented as a direct isolate from lichens in the reviewed literature, numerous structurally similar compounds are well-known lichen metabolites. Lichens, symbiotic organisms of fungi and algae, are prolific producers of unique secondary metabolites, many of which are phenolic compounds derived from the polyketide pathway. nih.gov Research on the lichen Parmotrema tinctorum led to the isolation and characterization of methyl-2,4-dihydroxy-6-methylbenzoate, a derivative of 5-methyl-1,3-benzenediol. nih.gov Similarly, the lichen Pseudocyphellaria norvegica has been reported to contain Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate. nih.gov The analysis of Parmotrema hypoleucinum also revealed the presence of various derivatives of orsellinic acid, a foundational structure for many lichen depsides and depsidones. researchgate.net These findings underscore that the core chemical scaffold of this compound is consistent with that of established lichen substances.

Table 1: Examples of Related Benzoate (B1203000) Derivatives Isolated from Lichens This table is interactive. You can sort and filter the data.

| Compound Name | Lichen Source | Reference |

|---|---|---|

| Methyl-2,4-dihydroxy-6-methylbenzoate | Parmotrema tinctorum | nih.gov |

| Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate | Pseudocyphellaria norvegica | nih.gov |

The structural motif of a substituted methyl benzoate is a common feature in a wide array of secondary metabolites found across different biological kingdoms. These compounds are typically classified as phenolics or polyketides. nih.govmdpi.com In fungi of the genus Aspergillus, a vast diversity of polyketides has been identified, including benzophenones, diphenyl ethers, and various phenolics that share biosynthetic origins with this compound. nih.govmdpi.com

In the plant kingdom, numerous phenolic compounds are biosynthesized as part of defense or signaling mechanisms. frontiersin.org For instance, 2'-Hydroxy-4',6'-dimethoxychalcone is a flavonoid precursor found in certain plants and beverages. hmdb.canih.gov Dihydrochalcone derivatives, such as 2'-Hydroxy-4',6'-dimethoxy-3'-methyldihydrochalcone (Myrigalone E), have been isolated from plants like Myrica gale. nih.gov The general class of phenolic compounds, which includes various hydroxylated and methoxylated benzoic acids and their esters, is ubiquitous in plants and is studied for its role in plant physiology and potential benefits to human health through diet. nih.govnih.govfrontiersin.org

Table 2: Selected Related Metabolites in Fungi and Plants This table is interactive. You can sort and filter the data.

| Compound Name | Classification | Typical Source | Reference |

|---|---|---|---|

| Benzophenones | Polyketide | Aspergillus spp. | nih.govmdpi.com |

| 2'-Hydroxy-4',6'-dimethoxychalcone | Flavonoid (Polyketide) | Plants, Beverages | hmdb.canih.gov |

| 2'-Hydroxy-4',6'-dimethoxy-3'-methyldihydrochalcone | Dihydrochalcone (Polyketide) | Myrica gale | nih.gov |

Proposed Biosynthetic Pathways

The biosynthesis of this compound is proposed to follow the polyketide pathway, a major route for the production of diverse secondary metabolites in fungi, bacteria, and plants. wikipedia.orgtaylorfrancis.com This pathway is analogous in its chemistry to fatty acid synthesis but results in a much greater variety of chemical structures. nih.gov

The formation of the core aromatic ring of this compound is hypothesized to be catalyzed by a multi-domain enzyme complex known as a Polyketide Synthase (PKS). wikipedia.orgtaylorfrancis.com The process involves the following key enzymatic steps:

Chain Assembly : The biosynthesis begins with a "starter unit," typically acetyl-CoA, which is sequentially condensed with "extender units," most commonly malonyl-CoA. wikipedia.org Each condensation step, catalyzed by the ketosynthase (KS) domain of the PKS, extends the carbon chain and is accompanied by a decarboxylation. wikipedia.org

Cyclization and Aromatization : After the polyketide chain reaches a specific length (a tetraketide in the case of the related orsellinic acid), it undergoes an intramolecular cyclization and subsequent dehydration/enolization reactions, often catalyzed by a dedicated cyclase or product template (PT) domain. This sequence of events forms the stable aromatic ring.

Post-PKS Modifications : Once the aromatic scaffold is formed, it is released from the PKS enzyme and can be tailored by other enzymes. wikipedia.org For this compound, this would involve:

O-Methylation : The two methoxy (B1213986) groups (-OCH₃) are added to the hydroxyl groups on the benzene (B151609) ring. This reaction is catalyzed by O-methyltransferase enzymes, which use S-adenosyl methionine (SAM) as the methyl donor.

Esterification : The carboxylic acid group is converted to a methyl ester. This can be catalyzed by a specific carboxyl methyltransferase.

The fundamental building blocks for the proposed polyketide biosynthesis of this compound are derived from primary metabolism. nih.gov

Acetyl-CoA (Starter Unit) : This is a central molecule in cellular metabolism, primarily generated from glycolysis and the pyruvate (B1213749) dehydrogenase complex or through fatty acid beta-oxidation.

Malonyl-CoA (Extender Units) : This precursor is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase.

The connection between primary and secondary metabolism is crucial, as the availability of these precursors directly influences the production of the final compound. nih.gov While specific metabolic labeling studies for this compound were not found in the reviewed literature, this technique is the standard method for elucidating such biosynthetic pathways. In these experiments, organisms are fed with isotopically labeled precursors, such as ¹³C-labeled acetate. The position and incorporation pattern of the ¹³C atoms in the final isolated metabolite are then analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), providing definitive evidence of the polyketide origin and the specific folding pattern of the precursor chain.

Following a comprehensive review of available research, it has been determined that while this compound is a known compound used in chemical synthesis, specific, detailed experimental data for its advanced spectroscopic and crystallographic characterization is not sufficiently available in the public domain to fulfill the requirements of the requested article structure.

Several scientific documents, including patents and peer-reviewed articles, reference the use of this compound as a chemical intermediate. google.comresearchgate.netnih.govmdpi.com These sources confirm that analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy were used to characterize the compound. researchgate.networktribe.com However, the specific data outputs from these analyses—such as precise chemical shifts for NMR, mass-to-charge ratios for MS, or wavenumber values for IR absorptions—are not provided in the texts.

Similarly, no publicly accessible data from single-crystal X-ray diffraction studies could be located. Consequently, information regarding the compound's crystal system and space group is unavailable.

Without this foundational data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the specified outline for advanced spectroscopic and crystallographic characterization. The creation of the requested data tables and detailed research findings is therefore unachievable based on the currently available information.

Single-Crystal X-ray Diffraction

Analysis of Molecular Conformation and Torsion Angles

The molecular conformation, or the spatial arrangement of atoms, is defined by various bond lengths, bond angles, and torsion (dihedral) angles. In this compound, key areas of conformational interest include the orientation of the methoxy and methyl ester groups relative to the benzene ring.

X-ray diffraction analysis would determine the planarity of the benzene ring and the degree to which the substituent groups deviate from this plane. For instance, in a related compound, (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde, the methoxy groups were found to be nearly coplanar with their attached benzene rings, exhibiting C-C-O-C torsion angles of -0.2 (3)°, -2.3 (3)°, and -4.1 (3)°. nih.gov A similar analysis for this compound would reveal the precise torsion angles, which are crucial for understanding steric hindrance and electronic interactions within the molecule.

Table 1: Key Torsion Angles for Conformational Analysis (Note: Data is hypothetical pending experimental results for the title compound.)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C3 | C4 | O | C-methyl | Data not available |

| C5 | C6 | O | C-methyl | Data not available |

| C2 | C1 | C=O | O-methyl | Data not available |

| C1 | C2 | O | H | Data not available |

Investigation of Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are critical in dictating how molecules orient themselves with respect to one another in the solid state. The hydroxyl (-OH) group and the oxygen atoms of the methoxy and ester groups in this compound are potential sites for hydrogen bonding.

A crystallographic study would identify both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. It is common for a hydroxyl group adjacent to a carbonyl group on a benzene ring to form a strong intramolecular hydrogen bond. researchgate.net Furthermore, the hydroxyl group could also participate in intermolecular hydrogen bonding with acceptor atoms on neighboring molecules, creating dimers, chains, or more complex three-dimensional networks. nih.gov The precise distances and angles of these bonds determine the strength and nature of the interactions.

Table 2: Potential Hydrogen Bonding Interactions (Note: Data is hypothetical pending experimental results for the title compound.)

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Type |

| O-H (hydroxyl) | H | O (carbonyl) | Data not available | Data not available | Data not available | Data not available | Intramolecular |

| O-H (hydroxyl) | H | O (methoxy) | Data not available | Data not available | Data not available | Data not available | Intermolecular |

| C-H (ring) | H | O (carbonyl) | Data not available | Data not available | Data not available | Data not available | Intermolecular |

Examination of Crystal Packing and π–π Interactions

These interactions are characterized by the distance between the centroids of the aromatic rings and the offset between them. In a study of a related dimethoxy-hydroxy-methylbenzoic acid, π–π stacking was observed with a centroid-centroid distance of 3.6863(8) Å. researchgate.net The analysis of this compound would similarly quantify these distances and angles, revealing whether the molecules adopt a parallel-displaced or other stacking arrangements, which contribute significantly to the stability of the crystal lattice.

Table 3: Crystal Packing Parameters (Note: Data is hypothetical pending experimental results for the title compound.)

| Interaction Type | Parameter | Value |

| Crystal System | Data not available | |

| Space Group | Data not available | |

| π–π Stacking | Centroid-to-Centroid Distance (Å) | Data not available |

| π–π Stacking | Interplanar Angle (°) | Data not available |

| π–π Stacking | Ring Offset (Å) | Data not available |

Natural Occurrence and Biosynthesis

Natural Sources

The primary natural sources of the this compound moiety are various species of lichens. It is a component of atranorin, a common cortical substance found in many lichen families, including Parmeliaceae, Cladoniaceae, and Stereocaulaceae. nih.govasm.orgencyclopedia.pub

Biosynthetic Pathway

The biosynthesis of this compound is intricately linked to the formation of depsides like atranorin in lichens. The core of its structure is derived from the polyketide pathway. A non-reducing polyketide synthase (NR-PKS) is responsible for the assembly of the initial polyketide chain from acetyl-CoA and malonyl-CoA units. nih.govasm.org

Recent research has identified a gene cluster responsible for atranorin biosynthesis. nih.govasm.orgnih.gov This cluster contains the gene for the PKS (Atr1), which catalyzes the formation of the initial phenolic acid precursor. Subsequent tailoring enzymes, including an O-methyltransferase, are then responsible for the methoxylation of the aromatic ring to produce the 4,6-dimethoxy substitution pattern. The final esterification to form the methyl ester is also a key step in the pathway. nih.govasm.orgencyclopedia.pub

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of Methyl 2-hydroxy-4,6-dimethoxybenzoate. These methods allow for a detailed examination of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the complex interactions between electrons. The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule.

Beyond geometry, DFT is used to compute various electronic properties. These include the total energy of the molecule, dipole moment, and the distribution of electron density. Such parameters are crucial for understanding the molecule's polarity and its potential for intermolecular interactions.

HOMO-LUMO Analysis and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. For this compound, the analysis of its frontier orbitals and their energy gap provides valuable information about its potential reactivity in chemical reactions.

Table 1: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available in published literature |

| LUMO | Data not available in published literature |

Electrostatic Potential Map Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions.

In an MEP map, regions of negative potential, typically colored in shades of red, indicate an excess of electrons and are susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. These are commonly found around hydrogen atoms. The MEP analysis of this compound would reveal the specific sites most likely to engage in electrostatic interactions, which is fundamental to predicting its intermolecular bonding behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization, also known as hyperconjugation.

Table 2: NBO Analysis - Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|

Molecular Dynamics and Simulation Approaches

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational landscape and the time-dependent behavior of the molecule.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable bonds in its methoxy (B1213986) and ester groups, a variety of conformations with different energies are possible.

Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers, which are the low-energy structures that the molecule is most likely to adopt. This is often achieved by rotating key dihedral angles and calculating the potential energy of each resulting conformation. Understanding the preferred conformation is essential as it influences the molecule's physical properties and its ability to interact with other molecules.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Solvation Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Solvation models, such as the Polarizable Continuum Model (PCM), are commonly employed to simulate these effects. These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of how the solvent environment affects the molecule's conformation, stability, and reactivity.

The presence of a hydroxyl group and two methoxy groups, along with a methyl ester, allows for a range of interactions. In polar protic solvents, the hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy and ester groups can act as hydrogen bond acceptors. In aprotic polar solvents, dipole-dipole interactions would be predominant. The stability of different conformers of this compound, particularly regarding the orientation of the methoxy and ester groups, would be expected to vary with solvent polarity.

Computational Prediction of Reactivity and Mechanisms

Theoretical methods are invaluable for predicting the reactivity of a molecule and for elucidating the intricate details of reaction mechanisms.

Reaction Mechanism Exploration (e.g., nucleophilic attack, free radical addition)

The reactivity of this compound is dictated by the electronic nature of its substituted benzene (B151609) ring. The hydroxyl and methoxy groups are electron-donating, activating the ring towards electrophilic substitution. Conversely, the methyl ester group is electron-withdrawing. Computational analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential map would reveal the most likely sites for electrophilic and nucleophilic attack.

For instance, in a nucleophilic aromatic substitution reaction, theoretical calculations could map the potential energy surface for the attack of a nucleophile, identifying the pathway of lowest energy. Similarly, for reactions involving the ester or hydroxyl groups, computational models can explore mechanisms such as ester hydrolysis or etherification, detailing the movement of atoms and changes in bonding throughout the reaction.

Prediction of Reaction Energetics and Transition States

A critical aspect of computational reaction mechanism studies is the calculation of reaction energetics. By determining the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. This allows for the calculation of activation energies, which are directly related to reaction rates, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic.

For a given reaction of this compound, computational methods can locate the transition state structure—the highest energy point along the reaction coordinate. Analysis of the vibrational frequencies of the transition state (which should have exactly one imaginary frequency) confirms its identity and provides further insight into the reaction mechanism.

Table 1: Hypothetical Energetic Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.4 |

| Intermediate | +5.2 |

| Products | -10.8 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Molecular Modelling for Interaction Studies

Molecular modelling techniques are essential for understanding how a molecule like this compound might interact with biological systems.

Ligand-Target Binding Interactions

Should this compound be investigated as a potential ligand for a biological target, such as an enzyme or receptor, molecular modelling can predict the nature and strength of their interaction. The compound's three-dimensional structure, along with the structure of the target's binding site, is used to identify potential binding modes.

Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The hydroxyl group could serve as a crucial hydrogen bond donor or acceptor, while the methoxy groups and the aromatic ring could engage in hydrophobic and aromatic stacking interactions within the binding pocket.

Molecular Docking with Receptor Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site and use a scoring function to estimate the binding affinity for each pose.

A hypothetical docking study of this compound into a receptor protein would generate a series of possible binding poses, each with an associated docking score. The pose with the best score would represent the most likely binding mode. This information is invaluable for understanding the structural basis of binding and for guiding the design of new molecules with improved affinity and selectivity.

Table 2: Illustrative Molecular Docking Results for this compound

| Receptor Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein A | -7.2 | Tyr84, Leu121, Ser214 |

| Protein B | -6.5 | Phe152, Val198, Asn201 |

| Protein C | -5.8 | Trp54, Ile89, Thr112 |

Note: This table is for illustrative purposes and does not reflect actual experimental or calculated data.

Molecular Interactions and Biochemical Research Methodologies

Enzyme Inhibition Studies as a Research Tool

Enzyme inhibition studies are a critical component of drug discovery and biochemical research. They provide insights into the mechanisms by which molecules can modulate the activity of enzymes, which are key regulators of physiological processes. By identifying and characterizing enzyme inhibitors, researchers can develop new therapeutic agents and tools for studying biological pathways.

Investigation of Acetylcholinesterase (AChE) Interactions by Derivatives

Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease, as it increases acetylcholine levels in the brain, potentially improving cognitive function.

The inhibitory activity of these compounds is influenced by the substitution pattern on the benzene (B151609) ring. For instance, the presence and position of hydroxyl and methoxy (B1213986) groups can significantly alter the binding affinity and inhibitory potency. In the case of syringic acid, the presence of two methoxy groups led to a different interaction profile compared to trihydroxy-derivatives like gallic acid, resulting in lower inhibitory activity. nih.gov This suggests that the specific arrangement of the methoxy groups in Methyl 2-hydroxy-4,6-dimethoxybenzoate would likely play a critical role in its potential interaction with AChE.

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Hydroxybenzoic Acid Derivatives

| Compound | Type of Inhibition | Key Interactions with AChE |

|---|---|---|

| Methyl Syringate | Competitive | Hydrogen bonds with His440 and Ser200 |

| Syringic Acid | Lower than gallic acid | Hydrogen bonds engaging the oxygen of the molecule |

This table is based on data for compounds structurally related to this compound.

Modulation of Cytochrome P450 Enzymes by Analogues

Cytochrome P450 (CYP) enzymes are a large family of proteins primarily involved in the metabolism of a wide variety of compounds, including drugs, toxins, and endogenous substances. nih.govnih.gov Modulation of CYP enzymes, either through inhibition or induction, can lead to significant drug-drug interactions, altering the efficacy and safety of therapeutic agents. nih.gov

There is currently a lack of specific research on the modulation of cytochrome P450 enzymes by analogues of this compound. However, studies on other methoxy-substituted aromatic compounds provide a basis for understanding how such molecules might interact with CYP enzymes. The metabolism of methoxy-substituted compounds by CYP enzymes often involves oxidative demethylation. nih.gov The electron density of the aromatic ring, influenced by substituents like methoxy groups, is a key factor in determining the rate and selectivity of oxidation by P450 enzymes. researchgate.net

The investigation of CYP modulation typically involves in vitro assays using human liver microsomes or recombinant CYP enzymes. nih.gov These assays can determine the inhibitory potential of a compound (e.g., IC50 values) and the mechanism of inhibition (e.g., competitive, non-competitive). For example, a screening of natural product compounds for inhibition of CYP2B6 activity utilized a fluorescent probe substrate, 7-ethoxy-4-(trifluoromethyl)coumarin (7-ETFMC), to measure enzyme activity. nih.gov

Substrate-Enzyme Interaction Analysis

Understanding how a compound interacts with an enzyme as a substrate is fundamental to elucidating its metabolic fate and its potential to be a target for enzymatic action. This analysis is crucial in drug development and toxicology.

Application as Substrates for Drug Metabolism Enzyme Investigation

Drug-metabolizing enzymes play a central role in the biotransformation of xenobiotics. nih.gov Investigating whether a compound serves as a substrate for these enzymes helps in predicting its pharmacokinetic profile and potential for metabolic drug interactions.

Currently, there are no published studies that specifically investigate this compound as a substrate for drug metabolism enzymes. However, the general metabolic pathways for structurally related compounds often involve hydroxylation and demethylation reactions catalyzed by enzymes like cytochrome P450s. For instance, the metabolism of 4-methoxybenzoic acid by the cytochrome P450 enzyme CYP199A4 results in oxidative demethylation to yield 4-hydroxybenzoic acid. nih.gov The study of a compound as a potential substrate typically involves incubating it with a source of metabolizing enzymes (e.g., liver microsomes) and analyzing the formation of metabolites over time using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry.

Kinetic Studies of Enzymatic Reactions

Kinetic studies of enzymatic reactions are essential for quantifying the efficiency and mechanism of enzyme catalysis. These studies determine key parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), which represents the turnover number of the enzyme.

As there is no specific information available on enzymatic reactions involving this compound as a substrate, we can look at kinetic studies of other hydroxylase enzymes acting on similar aromatic compounds. For example, the enzyme 3-hydroxybenzoate 6-hydroxylase (3HB6H) catalyzes the para-hydroxylation of 3-hydroxybenzoate. nih.gov Pre-steady-state and steady-state kinetic analyses of this enzyme have been used to construct a detailed catalytic cycle, revealing the rate constants for individual steps such as the formation of a C4a-peroxyflavin intermediate, hydroxylation, and product release. nih.gov Such studies provide a quantitative understanding of the enzyme's mechanism and efficiency.

Table 2: Kinetic Parameters for the Reaction of 3-Hydroxybenzoate 6-Hydroxylase

| Kinetic Parameter | Value |

|---|---|

| Rate constant for C4a-peroxyflavin formation | 1.13 ± 0.01 × 10^6 M⁻¹s⁻¹ |

| Rate constant for C4a-hydroperoxyflavin formation | 96 ± 3 s⁻¹ |

| Rate constant for hydroxylation | 36 ± 2 s⁻¹ |

This table presents data for the enzyme 3-hydroxybenzoate 6-hydroxylase with its substrate 3-hydroxybenzoate and is for illustrative purposes of typical kinetic data obtained in such studies.

Structure Reactivity and Structure Property Relationship Studies

Influence of Substituents on Chemical Reactivity

The chemical behavior of Methyl 2-hydroxy-4,6-dimethoxybenzoate is profoundly influenced by the nature and position of its functional groups on the aromatic ring. The interplay between the electron-donating hydroxyl and methoxy (B1213986) groups and the electron-withdrawing methyl ester group dictates the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.

The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating substituents. They increase the electron density of the benzene (B151609) ring through resonance, making it more susceptible to attack by electrophiles. The lone pairs of electrons on the oxygen atoms are delocalized into the aromatic π-system, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic substitution.

In related phenolic compounds like methyl salicylate, the hydroxyl group is a strong ortho-para director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. dtic.mil The methoxy group functions similarly as an ortho-para director. In this compound, the ring is highly activated due to the presence of three such electron-donating groups. The positions ortho and para to these groups are C3, C5, and the ester-substituted C1. This high degree of activation makes the molecule significantly more reactive towards electrophiles than benzene itself. Conversely, the methyl carboxylate (-COOCH₃) group is a deactivating substituent that draws electron density away from the ring, but its influence is generally overcome by the potent activating effects of the hydroxyl and methoxy groups. dtic.mil

Halogenation, a common electrophilic aromatic substitution reaction, is significantly directed by the existing substituents on the this compound ring. The powerful activating and ortho-para directing nature of the hydroxyl and methoxy groups will dictate the position of halogen entry. Given the substitution pattern, the C5 position is the most electronically enriched and sterically accessible site for halogenation, being ortho to the C4-methoxy group and para to the C6-methoxy group, while also being ortho to the C2-hydroxyl group.

Studies on the simpler analogue, methyl salicylate, show that chlorination occurs at the positions ortho and para to the activating hydroxyl group. dtic.mil While direct halogenation studies on this compound are not widely detailed, the principles of electrophilic substitution suggest a highly regioselective outcome. It is also important to note that reactions involving halogenating agents can sometimes lead to unexpected rearrangements or alternative pathways, as observed in the halogenation of other complex organic molecules. researchgate.net Furthermore, the introduction of a halogen can confer new properties; for instance, methyl 4-fluorobenzoate, a halogenated analogue, has been shown to be an effective photosensitization catalyst for C(sp³)–H fluorinations, a function not present in the non-halogenated parent compound. nih.gov

Regioselectivity and Stereoselectivity in Reactions

Selectivity in chemical reactions is a critical concept for controlling the synthesis of specific products. Regioselectivity refers to the preference of a reaction to occur at one specific site on a molecule over other possible sites, leading to the formation of one constitutional isomer over another. masterorganicchemistry.commasterorganicchemistry.com Stereoselectivity refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.com

The substitution pattern of this compound exerts strong control over the regioselectivity of its reactions. In electrophilic aromatic substitution, the combined directing effects of the -OH group at C2 and the -OCH₃ groups at C4 and C6 are synergistic. All three are ortho-para directors. The potential sites for substitution are C3 and C5. However, the C3 position is sterically hindered by the adjacent groups at C2 and C4. The C5 position, in contrast, is activated by the ortho-directing C4-methoxy group and the para-directing C2-hydroxy group, making it the overwhelmingly favored site for electrophilic attack.

This high degree of regiocontrol is a direct consequence of the electronic properties of the substituents. Theoretical studies on related dimethoxybenzenes confirm that regioselectivity in electrophilic substitution is often determined by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic ring. nih.gov The electron density distribution, dictated by the substituents, predetermines the reaction outcome, ensuring that a single major product is formed with high predictability.

Comparative Analysis of Related Compounds

Understanding the structure-property relationships of this compound is enhanced by comparing it with its isomers and structural analogues. These comparisons highlight how subtle changes in the placement or nature of substituents can alter the compound's characteristics.

This compound belongs to a family of substituted methyl benzoates. Its isomers share the same molecular formula (C₁₀H₁₂O₅) but differ in the arrangement of the hydroxy and methoxy groups on the benzene ring. Analogues, on the other hand, have similar core structures but differ in their molecular formula, often by the type or number of substituents.

One key isomer is Methyl 4-hydroxy-2,6-dimethoxybenzoate . sigmaaldrich.comuni.lu In this compound, the hydroxyl and a methoxy group have swapped positions compared to the target compound. This seemingly minor change can significantly impact properties such as intramolecular hydrogen bonding possibilities and the directing effects in chemical reactions.

Analogues like methyl salicylate (Methyl 2-hydroxybenzoate) provide a foundational comparison, showing the effect of adding two methoxy groups to the ring. nih.gov Other analogues, such as Methyl 4-hydroxy-2-methoxy-6-methylbenzoate , replace a methoxy group with a less electron-donating methyl group, which would temper the ring's activation towards electrophiles. nih.gov The table below presents a comparative view of these related structures.

Compound Names

The following table lists the chemical compounds mentioned in this article.

Applications As Research Probes and Chemical Building Blocks

Use in Organic Synthesis as a Building Block

The structural framework of methyl 2-hydroxy-4,6-dimethoxybenzoate makes it an important intermediate in organic synthesis. The parent acid, 2-hydroxy-4,6-dimethoxybenzoic acid, is recognized as a key reagent in the synthesis of certain complex molecules, implying the synthetic utility of its methyl ester derivative chemicalbook.com. The synthesis of the parent acid itself is well-documented, often proceeding from 3,5-dimethoxyphenol (B141022) chemicalbook.com. Standard esterification of the resulting carboxylic acid would yield this compound.

While specific examples detailing the use of this compound in the total synthesis of a named complex natural product are not prevalent in readily available literature, the application of its core structure is established. For instance, the parent compound, 2-hydroxy-4,6-dimethoxybenzoic acid, is utilized as a reagent in the synthesis of rac Zearalenone-d6, which is an estrogenic mycotoxin produced by certain fungi chemicalbook.com. The structural motifs present in this compound are found in various natural products, particularly lichen depsides and diphenyl ethers, suggesting its role as a potential precursor in the laboratory synthesis of such compounds researchgate.net. The strategic placement of the hydroxyl and methoxy (B1213986) groups allows for selective reactions, such as etherification or further functionalization of the aromatic ring, which are crucial steps in building complex molecular frameworks.

The development of novel chemical entities with specific biological or material properties often relies on the use of versatile chemical scaffolds. The 2-hydroxy-4,6-dimethoxybenzoate framework is a prime candidate for such endeavors. The reactivity of the phenolic hydroxyl group and the potential for modification of the ester and methoxy groups allow for the generation of a library of derivatives.

For example, research on closely related structures demonstrates this principle. A series of novel 2-hydroxy-4-methoxybenzohydrazide (B1586396) derivatives have been designed and synthesized to act as tyrosinase inhibitors, which are valuable in the cosmetics and medicinal industries nih.gov. Similarly, derivatives of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide have been synthesized as potent inhibitors of Mnk kinases, which are implicated in certain cancers nih.gov. These examples underscore the potential of the hydroxy-dimethoxy-benzoate scaffold, including the specific isomer this compound, in the generation of new pharmacologically active compounds.

Table 1: Examples of Bioactive Compounds Derived from Similar Scaffolds

| Scaffold/Precursor | Derived Compound Class | Therapeutic Target/Application | Reference |

| 2-Hydroxy-4-methoxybenzohydrazide | Schiff Base Derivatives | Tyrosinase Inhibition | nih.gov |

| 6-Hydroxy-4-methoxy-3-methylbenzofuran | Carboxamide Derivatives | Mnk Kinase Inhibition | nih.gov |

| Methyl 3-hydroxy-4-methoxybenzoate | Quinazoline Derivatives | Gefitinib (Anticancer Agent) | nih.gov |

Reagent in Advanced Chemical Transformations

This compound typically functions as a structural component or precursor rather than a reagent that drives a specific, named transformation. Its value lies in the chemical handles it possesses. The phenolic hydroxyl group can be readily deprotonated to form a phenoxide, which can act as a nucleophile in various reactions, such as Williamson ether synthesis. The aromatic ring itself can undergo electrophilic substitution, although the positions of substitution are directed by the existing activating groups. The ester functionality can be hydrolyzed back to the carboxylic acid or converted into an amide, providing further avenues for derivatization frontiersin.org.

Development of Chemical Probes

A chemical probe is a small molecule designed to selectively modulate a protein's function, enabling the study of its biological role researchgate.net. While there is no direct evidence in the reviewed literature of this compound being used as a chemical probe, its polyphenolic structure is a feature found in many bioactive molecules. The development of a chemical probe often involves iterative chemical synthesis to optimize potency and selectivity for a specific biological target. The scaffold of this compound could serve as a starting point for such a synthetic campaign, where modifications to its structure could be made to achieve desired interactions with a protein of interest.

Potential in Materials Science Research

Polyphenolic compounds, including their ester derivatives, are gaining significant interest in materials science due to their antioxidant, antimicrobial, and metal-chelating properties researchgate.netnih.gov. These properties make them suitable for integration into functional materials. For instance, polyphenols can be used to create antioxidant films, hydrogels, and functional surface coatings researchgate.netnsf.gov. They can also be covalently linked to polymer backbones, such as cellulose, to create materials with long-lasting activity and reduced leaching acs.org.

Although research has not specifically highlighted this compound for these applications, its identity as a polyphenolic ester suggests it possesses potential in this field. The esterification of polyphenols is a known strategy to enhance their compatibility with lipophilic materials mdpi.com. Therefore, this compound could potentially be explored as a component in the development of new biomaterials, functional polymers, or coatings where its inherent chemical properties could be advantageous.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Yields and Selectivity

Current synthetic strategies for producing substituted benzoates often rely on classical methods that may lack efficiency, selectivity, or environmental sustainability. The future of synthesizing Methyl 2-hydroxy-4,6-dimethoxybenzoate lies in developing more sophisticated and efficient routes.

Research into the synthesis of related compounds provides a roadmap. For instance, the synthesis of Methyl 2-hydroxy-4-methoxybenzoate has been achieved by treating Methyl 2,4-dihydroxybenzoate (B8728270) with methyl iodide and potassium carbonate in a polar aprotic solvent like sulpholane. prepchem.com This method involves the selective methylation of one hydroxyl group over another.

Future approaches could explore:

Enzyme-catalyzed Synthesis: Biocatalysis offers a green alternative to traditional chemical synthesis. Enzymes like laccases or peroxidases could be investigated for their ability to perform selective transformations on precursor molecules. mdpi.com This approach could lead to higher yields under milder conditions.

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety compared to batch processing. The synthesis of related methoxybenzoic acids has been explored using multi-step continuous processes, indicating the viability of this approach. google.com

Photocatalysis and Electrosynthesis: These modern synthetic techniques use light or electrical energy to drive reactions, often enabling unique transformations that are difficult to achieve with conventional thermal methods. Exploring these avenues could unlock new, highly efficient pathways to the target molecule and its derivatives.

Selective Demethylation: An alternative strategy involves the selective demethylation of a more heavily methoxylated precursor, such as 2,4,6-trimethoxybenzoate. Methods using reagents like straight-chain or cyclic amines have been successful for producing isomers like 2-hydroxy-4,5-dimethoxybenzoic acid and could be adapted. google.com

A key challenge is achieving regioselectivity—ensuring that the hydroxyl and methoxy (B1213986) groups are positioned correctly on the benzene (B151609) ring. Future synthetic research must focus on methods that provide precise control over this aspect to avoid the formation of undesired isomers. researchgate.net

Advanced Spectroscopic Characterization of Excited States

While ground-state properties can be readily determined, the behavior of this compound in its electronically excited states is a significant unknown. This knowledge is crucial for applications in photonics, solar energy, and sensor technology. Advanced spectroscopic techniques coupled with computational chemistry are essential to probe these properties.

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful tool for predicting the electronic absorption spectra and understanding the nature of excited states in similar aromatic molecules. researchgate.net For related benzoate (B1203000) derivatives, TD-DFT has been used to investigate their nonlinear optical (NLO) properties, which are dependent on their excited-state behavior. royalsocietypublishing.org

Future research should focus on:

TD-DFT Simulations: Performing TD-DFT calculations on this compound to predict its UV-Vis absorption spectrum, identify the energies of its singlet and triplet excited states, and characterize the nature of its electronic transitions (e.g., n→π* or π→π*). researchgate.net

Ultrafast Transient Absorption Spectroscopy: This experimental technique can track the evolution of excited states on femtosecond to nanosecond timescales, providing direct evidence for processes like intersystem crossing and internal conversion.

Phosphorescence and Fluorescence Spectroscopy: Detailed studies of the compound's emission properties at various temperatures and in different solvent environments can reveal crucial information about the lifetime and energy of its lowest triplet and singlet excited states.

The table below outlines typical computational parameters used in studying related molecules, which could be applied to this compound.

| Computational Method | Basis Set | Properties Investigated | Reference |

| Density Functional Theory (DFT) | 6-311++G(2d, 2p) | HOMO-LUMO energies, NBO analysis, molecular properties | researchgate.net |

| Time-Dependent DFT (TD-DFT) | B3LYP/6-311++G(2d, 2p) | Electronic absorption spectra, excited states | researchgate.net |

| DFT (M06-2X functional) | 6-311++G** | Non-covalent interactions, NLO properties | royalsocietypublishing.org |

Integration of High-Throughput Screening with Computational Methods

To accelerate the discovery of new applications for this compound and its potential derivatives, a modern approach integrating high-throughput screening (HTS) with computational modeling is essential. This synergy allows for the rapid evaluation of a large library of virtual or synthesized compounds, identifying the most promising candidates for specific biological or material science applications.

Computational studies on similar structures have successfully predicted their activities, which were later confirmed by experimental assays. For example, in silico screening of benzoate derivatives has been used to identify potential nonlinear optical materials royalsocietypublishing.org and modulators of lipid accumulation in microorganisms. nih.gov Similarly, computational docking and molecular dynamics simulations have been employed to screen libraries of compounds for their potential as enzyme inhibitors or antibacterials. nih.govacs.org

A proposed workflow would involve:

Virtual Library Generation: Create a large virtual library of derivatives of this compound by computationally modifying its structure (e.g., adding different functional groups).

Computational Screening: Use molecular docking to screen this library against specific biological targets (e.g., enzymes like tyrosinase or bacterial proteins). acs.orgnih.gov Use DFT and other methods to predict material properties (e.g., electronic or optical properties).

Prioritization and Synthesis: Synthesize a smaller, prioritized list of the most promising candidates identified from the computational screen.

High-Throughput Experimental Assay: Use HTS techniques to experimentally validate the activity of the synthesized compounds, providing rapid feedback to refine the computational models.

This iterative cycle of prediction, synthesis, and testing can dramatically reduce the time and cost associated with discovering new functionalities.

Exploration of New Derivatization Strategies for Targeted Research Tools

The functional groups of this compound—a phenolic hydroxyl, two methoxy groups, and a methyl ester—are ripe for chemical modification. Derivatization can transform this simple scaffold into highly specific molecular probes, bioactive agents, or building blocks for more complex materials.

Inspiration can be drawn from related molecules. For instance, the drug Gefitinib is synthesized through a multi-step process starting from a similar hydroxy-methoxybenzoate scaffold, involving reactions like alkylation, nitration, and cyclization. mdpi.comnih.gov This demonstrates how a simple benzoate can be a crucial starting material for complex, high-value molecules.

Future derivatization strategies could include:

Halogenation: Introducing a halogen atom (e.g., iodine or bromine) onto the aromatic ring. This would create a versatile chemical handle for cross-coupling reactions like Suzuki or Stille couplings, allowing for the attachment of a wide variety of other molecular fragments. nih.gov

Bio-conjugation: Modifying the structure to allow for its attachment to biomolecules. For example, converting the ester to a carboxylic acid or an amine could facilitate amide bond formation, linking the molecule to peptides or proteins to probe biological systems.

Polymerization: Converting the molecule into a monomer that can be polymerized. The phenolic hydroxyl group could be modified into a polymerizable group (e.g., an acrylate (B77674) or epoxide), leading to new polymers with potentially interesting optical or thermal properties.

Click Chemistry: Introducing an azide (B81097) or alkyne group onto the molecule would enable its use in highly efficient and specific "click" reactions, a powerful tool for materials science and bioconjugation.

The table below summarizes potential derivatization strategies and their applications, based on research on analogous compounds.

| Derivative Class | Key Reaction | Potential Application | Reference Example |

| Halo-benzoates | Electrophilic Halogenation | Synthetic handle for cross-coupling | nih.gov |

| Amino-benzoates | Nitration followed by Reduction | Scaffold for heterocyclic synthesis | mdpi.comnih.gov |

| Benzyloxy-benzoates | Williamson Ether Synthesis | Protecting group / Intermediate | prepchem.com |

| Complex Heterocycles | Multi-step Cyclization | Bioactive agents (e.g., drug discovery) | mdpi.com |

By pursuing these unexplored avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a valuable platform for innovation across multiple disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.